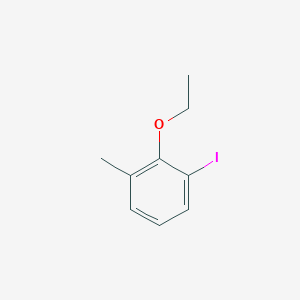![molecular formula C6H6F2O2 B12841628 (1R)-2,2-Difluoro-6,8-dioxabicyclo[3.2.1]oct-3-ene](/img/structure/B12841628.png)
(1R)-2,2-Difluoro-6,8-dioxabicyclo[3.2.1]oct-3-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R)-2,2-Difluoro-6,8-dioxabicyclo[321]oct-3-ene is a bicyclic compound characterized by the presence of two fluorine atoms and an oxygen bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-2,2-Difluoro-6,8-dioxabicyclo[3.2.1]oct-3-ene typically involves the cyclization of suitable precursors under specific conditions. One common method is the intramolecular Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure. The reaction conditions often include the use of a Lewis acid catalyst to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
(1R)-2,2-Difluoro-6,8-dioxabicyclo[3.2.1]oct-3-ene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the bicyclic structure.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.
Scientific Research Applications
(1R)-2,2-Difluoro-6,8-dioxabicyclo[3.2.1]oct-3-ene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (1R)-2,2-Difluoro-6,8-dioxabicyclo[3.2.1]oct-3-ene involves its interaction with molecular targets such as enzymes or receptors. The fluorine atoms and oxygen bridge play a crucial role in its binding affinity and specificity. The compound may modulate biological pathways by inhibiting or activating specific enzymes, leading to desired therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
2-Azabicyclo[3.2.1]octane: A nitrogen-containing analog with significant potential in drug discovery.
Bicyclo[3.2.1]octane: A structurally similar compound used in the synthesis of biologically active molecules.
Uniqueness
(1R)-2,2-Difluoro-6,8-dioxabicyclo[3.2.1]oct-3-ene is unique due to the presence of fluorine atoms, which can enhance its stability and biological activity. The oxygen bridge also contributes to its distinct chemical properties, making it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C6H6F2O2 |
|---|---|
Molecular Weight |
148.11 g/mol |
IUPAC Name |
(1R)-2,2-difluoro-6,8-dioxabicyclo[3.2.1]oct-3-ene |
InChI |
InChI=1S/C6H6F2O2/c7-6(8)2-1-5-9-3-4(6)10-5/h1-2,4-5H,3H2/t4-,5?/m1/s1 |
InChI Key |
GBSMFESYVGUIGG-CNZKWPKMSA-N |
Isomeric SMILES |
C1[C@@H]2C(C=CC(O1)O2)(F)F |
Canonical SMILES |
C1C2C(C=CC(O1)O2)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![tetrasodium;[[[(2R,3S,4R,5R)-5-(3-carbamoyl-1,2,4-triazol-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate](/img/structure/B12841568.png)
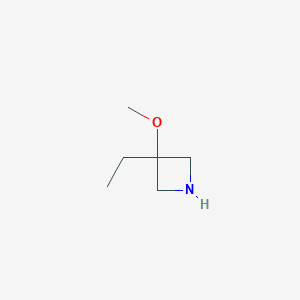
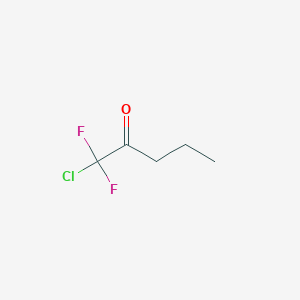
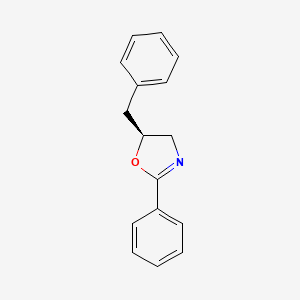
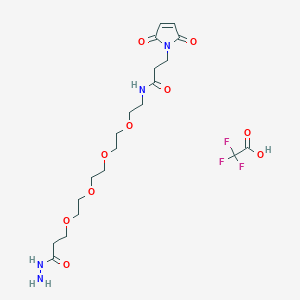
![2,7-Dibromobenzo[b]furan-3(2H)-one](/img/structure/B12841607.png)



